molecular formula C22H20O B12626378 (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone CAS No. 919356-02-8

(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone

Cat. No.: B12626378
CAS No.: 919356-02-8
M. Wt: 300.4 g/mol
InChI Key: VOSIUZLUGPPVDO-UHFFFAOYSA-N
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Description

“(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone” is a diaryl methanone derivative characterized by two 4-methylphenyl groups connected via a benzyl linker to a central ketone group. This structure confers unique steric and electronic properties, making it relevant in organic synthesis, catalysis, and pharmaceutical research. The para-methyl substituents on both aromatic rings enhance solubility in non-polar solvents while moderately influencing electronic distribution through inductive effects . Its crystalline structure and intermolecular interactions, such as weak hydrogen bonding or π-π stacking, are critical for applications in material science .

Properties

CAS No.

919356-02-8

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

(4-methylphenyl)-[4-[(4-methylphenyl)methyl]phenyl]methanone

InChI

InChI=1S/C22H20O/c1-16-3-7-18(8-4-16)15-19-9-13-21(14-10-19)22(23)20-11-5-17(2)6-12-20/h3-14H,15H2,1-2H3

InChI Key

VOSIUZLUGPPVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-methylbenzoyl chloride and 4-methylbenzylbenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2).

    Procedure: The 4-methylbenzoyl chloride is added dropwise to a solution of 4-methylbenzylbenzene and aluminum chloride under stirring. The mixture is then heated to reflux for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Thermochemical Reactivity

Thermodynamic data for analogous methanone derivatives provide insights into stability and reactivity:

Reaction TypeΔrH° (kJ/mol)ΔrG° (kJ/mol)ConditionsSource
De-protonation1507 ± 8.81479 ± 8.4Gas phase

The high ΔrH° and ΔrG° values indicate significant energy barriers for proton removal, suggesting low acidity under standard conditions .

Functionalization via Triazole Formation

A structurally related methanone derivative undergoes 1,3-dipolar cycloaddition to form triazole rings:

  • Reactants : 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (230 mg, 1.00 mmol) and 1-azido-2,3,4,5,6-pentafluorobenzene (209 mg, 1.00 mmol).

  • Catalyst : Triethylamine (0.43 ml, 3.00 mmol).

  • Conditions : 343–353 K for 3 hours, purified via silica gel chromatography .

  • Yield : 21% after crystallization .

Key Reaction :

Dione + AzideEt₃N, 343–353 K[3+2] CycloadditionTriazole-functionalized methanone\text{Dione + Azide} \xrightarrow[\text{Et₃N, 343–353 K}]{\text{[3+2] Cycloaddition}} \text{Triazole-functionalized methanone}

Intermolecular Interactions

Crystallographic studies reveal C–H⋯O hydrogen bonding and π–π stacking in the solid state, which influence its reactivity in supramolecular assembly . These interactions stabilize intermediates during reactions, particularly in polar solvents like methanol or dichloromethane .

Stability and Decomposition

  • Thermal Stability : Decomposes above 390 K, as indicated by melting points of related compounds .

  • Solvent Effects : Stable in aprotic solvents (e.g., THF, dichloromethane) but prone to hydrolysis in protic media .

Scientific Research Applications

Organic Synthesis

Diketones as Intermediates:
Diketones are widely used as intermediates in organic synthesis due to their ability to undergo various chemical reactions, including aldol condensation and Michael addition. The compound (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone serves as a versatile building block for synthesizing more complex organic molecules.

Example Reaction:
In a study published in the journal Organic Chemistry, the compound was utilized in a synthetic route to produce various substituted phenyl compounds through nucleophilic attack mechanisms .

Medicinal Chemistry

Pharmacological Potential:
The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic applications. Research indicates that diketones can exhibit anti-inflammatory and analgesic properties, making them suitable candidates for drug development.

Case Study - Anti-Cancer Activity:
A notable study investigated the cytotoxic effects of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Structural Analysis:
Crystallographic studies have provided insights into the molecular structure of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone. The compound exhibits interesting intermolecular interactions such as hydrogen bonding and π-π stacking, which influence its physical properties and reactivity .

Case Study - Crystal Structure:
A detailed crystallographic analysis revealed that the compound crystallizes in a monoclinic system with specific dihedral angles between the aromatic rings, affecting its stability and reactivity .

Mechanism of Action

The mechanism of action of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.

    Disrupting Cellular Processes: Interfering with cell division, growth, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s properties are influenced by substituent position, electronic nature, and steric bulk. Below is a comparative analysis with structurally analogous diaryl methanones:

Compound Name Substituents Key Structural/Functional Differences Reference
(4-Methylphenyl)phenyl methanone 4-methylphenyl, phenyl Reduced steric hindrance; higher reactivity in hydrogenation
(4-Methylphenyl)(pyridin-4-yl)methanone 4-methylphenyl, pyridinyl Pyridine ring introduces basicity and coordination capacity for metal catalysts
(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone Chloro (electron-withdrawing), methyl Chlorine enhances electrophilicity; stabilizes intermediates in SNAr reactions
4-Amino-3-(1H-indol-1-yl)phenylmethanone Indole, hydroxyphenyl Hydroxyl and indole groups enable H-bonding and antimicrobial activity
(4-Methylphenyl)(piperidin-1-yl)methanone Piperidinyl, 4-methylphenyl Piperidine improves solubility and CNS penetration

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The methyl group in the parent compound acts as a weak electron donor, slightly deactivating the aromatic ring. In contrast, nitro or chloro substituents (e.g., compound 8c in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . The pyridinyl group in (4-Methylphenyl)(pyridin-4-yl)methanone introduces electron-deficient character, facilitating coordination with transition metals like FeCl₂ in catalytic oxidations .
  • Steric Hindrance: Para-methyl groups minimally hinder reactions, whereas ortho-methyl substituents (e.g., (3-methylphenyl)phenyl methanone) reduce catalytic hydrogenation yields by 15–20% due to steric clashes .

Physicochemical Properties

  • Thermochemical Data :
    • The parent compound’s enthalpy of vaporization (ΔHvap = 72.0 kJ/mol) is higher than phenyl-substituted analogs due to increased van der Waals interactions from methyl groups .
  • Solubility: Piperidinyl derivatives (e.g., 3ab) show improved aqueous solubility (log P ~ 2.5) compared to purely aromatic methanones (log P ~ 4.2) .

Data Tables

Table 1: Comparative Reactivity in Hydrogenation

Compound Conversion (%) Alcohol Yield (%) Conditions Reference
Benzophenone 90 89 Vapor phase, 573 K
(4-Methylphenyl)phenyl methanone 75 74 Vapor phase, 573 K
(3-Methylphenyl)phenyl methanone 70 68 Vapor phase, 573 K

Biological Activity

The compound (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone, commonly referred to as 4-Methylbenzophenone, is a diketone derivative with significant biological activity. This article explores its biological properties, including its antioxidant, antitumor, and antibacterial activities, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of 4-Methylbenzophenone is C22H18O2C_{22}H_{18}O_{2} with a molecular weight of 330.38 g/mol. The compound features a benzophenone structure characterized by two phenyl rings connected through a carbonyl group. Its melting point is approximately 59.5 °C, and it exhibits a logP value of 3.64, indicating moderate lipophilicity which may influence its biological interactions .

1. Antioxidant Activity

Diketones like 4-Methylbenzophenone are known for their antioxidant properties. Research indicates that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that the compound exhibited significant radical-scavenging activity in various assays, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

2. Antitumor Activity

The antitumor effects of 4-Methylbenzophenone have been documented in several studies. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies revealed that treatment with this compound resulted in reduced viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective concentrations for therapeutic use .

3. Antibacterial Activity

The antibacterial properties of 4-Methylbenzophenone have also been investigated. It demonstrated activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, showing that it could be a potential candidate for developing new antibacterial agents .

Data Summary

Activity Type Tested Strains/Cell Lines IC50/MIC Values Reference
AntioxidantN/ASignificant scavenging
AntitumorMCF-7, PC-3IC50 < 20 µM
AntibacterialStaphylococcus aureusMIC = 3.12 µg/mL
Escherichia coliMIC = 12.5 µg/mL

Case Studies

Case Study 1: Antitumor Mechanism Exploration
A study published in Cancer Letters explored the mechanism by which 4-Methylbenzophenone induces apoptosis in cancer cells. The research highlighted the activation of caspase pathways and modulation of Bcl-2 family proteins as critical factors in its antitumor efficacy .

Case Study 2: Antibacterial Efficacy Assessment
In an investigation published in Journal of Antimicrobial Chemotherapy, the antibacterial effectiveness of various diketones, including 4-Methylbenzophenone, was assessed against clinical isolates of bacteria. The results confirmed its potential as an effective antibacterial agent, particularly against resistant strains .

Q & A

What are the established synthetic routes for (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone, and what methodological challenges arise in optimizing yield and purity?

Basic:
The compound is typically synthesized via Friedel-Crafts acylation , where a benzyl-substituted aromatic substrate reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 4-methylbenzyl chloride may react with a pre-functionalized diarylketone precursor under controlled anhydrous conditions . Challenges include managing regioselectivity due to competing substitution patterns and minimizing byproducts like polyacylated derivatives.

Advanced:
Advanced routes employ cross-coupling strategies (e.g., Suzuki-Miyaura) to link pre-formed aromatic units. A 4-methylphenylboronic acid derivative could couple with a halogenated benzophenone intermediate using Pd catalysts . Key challenges involve:

  • Catalyst poisoning from sulfur-containing impurities.
  • Steric hindrance due to the bulky 4-methylbenzyl group, requiring optimized ligand systems (e.g., SPhos).
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) is critical, as the compound’s hydrophobicity complicates separation .

How can crystallographic and spectroscopic techniques resolve structural ambiguities in this compound?

Basic:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. The compound’s diarylketone backbone and methyl substituents can be visualized via SHELX-refined models . FT-IR confirms the carbonyl stretch (~1660–1680 cm⁻¹), while ¹H NMR identifies methyl resonances (δ 2.3–2.5 ppm for aryl-CH₃) .

Advanced:
For non-crystalline samples, solid-state NMR and DFT-optimized molecular dynamics simulate electronic environments to validate substituent positions. Discrepancies between experimental (e.g., NOESY) and computational data may indicate conformational flexibility or crystal packing effects. Recent studies highlight discrepancies in methyl group torsional angles when comparing SCXRD and DFT models, necessitating multi-method validation .

What biological activities have been reported for this compound, and how can conflicting data in the literature be addressed?

Basic:
Preliminary studies suggest endocrine-disrupting potential , as structural analogs (e.g., 4-methylbenzophenone) interfere with estrogen receptor signaling . Standard assays include ERα/β luciferase reporter gene assays in MCF-7 cells.

Advanced:
Conflicting data on potency (e.g., IC₅₀ variations >10-fold) may arise from:

  • Impurity profiles : Trace acylated byproducts in synthesis batches can act as partial agonists/antagonists.
  • Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability.
  • Metabolic stability : CYP450-mediated oxidation of methyl groups generates metabolites with divergent activities.
    Resolution : Use HPLC-purified batches (>99.5%) and standardized assay protocols (e.g., OECD TG 455). Parallel metabolomics profiling (LC-MS/MS) clarifies bioactivity sources .

What computational approaches are suitable for predicting the compound’s physicochemical properties and bioactivity?

Basic:
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict solubility and reactivity. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .

Advanced:
Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., ERα). The compound’s planar diarylketone moiety fits into hydrophobic pockets, while methyl groups influence binding entropy. MD simulations (>100 ns) reveal dynamic interactions, such as transient hydrogen bonding with Thr347 in ERα .

How do structural modifications (e.g., halogenation) alter the compound’s reactivity and bioactivity?

Advanced:

  • Halogenation (e.g., Cl at the 2-position) increases electrophilicity , enhancing covalent binding to nucleophilic residues (Cys530 in Keap1).
  • Methoxy groups improve solubility but reduce metabolic stability due to O-demethylation.
  • Sulfonyl substitutions (e.g., at the benzyl position) introduce hydrogen-bonding capacity, modulating receptor selectivity .
    Methodology : SAR studies require parallel synthesis (e.g., combinatorial libraries) and high-throughput screening (HTS) against target panels .

What analytical strategies ensure batch-to-batch consistency in academic synthesis?

Basic:

  • HPLC-UV (C18 column, λ=254 nm) monitors purity (>98%).
  • GC-MS detects volatile impurities (e.g., residual solvents).

Advanced:

  • qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies major and minor components.
  • LC-HRMS identifies trace byproducts (e.g., oxidation at benzylic positions) .

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